molecular formula C21H38N2O5Si2 B12387265 1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12387265
M. Wt: 454.7 g/mol
InChI Key: TYAQGUMZCVVFHL-PXKIYYGHSA-N
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Description

1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields, including biomedical research. This compound features a pyrimidine-2,4-dione core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole.

    Formation of the Oxolane Ring: The oxolane ring is formed through a series of cyclization reactions.

    Introduction of the Pyrimidine Core: The pyrimidine core is introduced via nucleophilic substitution reactions.

    Final Deprotection: The final step involves the removal of the protecting groups to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of 1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione .
  • (2R,4R)-1-(tert-Butoxycarbonyl)-4-[[tert-butyl(dimethyl)silyl]oxy]-2-pyrrolidinecarboxylic acid .

Uniqueness

1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of tert-butyl(dimethyl)silyl groups and the oxolane ring

Properties

Molecular Formula

C21H38N2O5Si2

Molecular Weight

454.7 g/mol

IUPAC Name

1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H38N2O5Si2/c1-14-16(27-29(8,9)20(2,3)4)17(28-30(10,11)21(5,6)7)18(26-14)23-13-12-15(24)22-19(23)25/h12-13,16-18H,1H2,2-11H3,(H,22,24,25)/t16-,17?,18+/m0/s1

InChI Key

TYAQGUMZCVVFHL-PXKIYYGHSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C([C@@H](OC1=C)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(=C)OC1N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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